molecular formula C14H15N5O3S2 B057757 4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]- CAS No. 192439-46-6

4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-

Cat. No.: B057757
CAS No.: 192439-46-6
M. Wt: 365.4 g/mol
InChI Key: DPRKJAQMHKISEQ-SSZFMOIBSA-N
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Description

4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-, also known as 4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-, is a useful research compound. Its molecular formula is C14H15N5O3S2 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]- is a complex heterocyclic compound that has garnered significant attention in medicinal chemistry and agricultural applications due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N4O3S2, with a molecular weight of approximately 328.42 g/mol. The structure features a tetrahydro-oxadiazine ring system, nitro group (-NO2), and thiazole moiety which contribute to its biological activity.

Synthesis Methods

The synthesis of 4H-1,3,5-Oxadiazin derivatives typically involves multi-step organic reactions that include cyclization processes and functional group modifications. A notable method includes the dehydrogenation reaction of N-amidoalkylated thioureas with dicyclohexylcarbodiimide (DCC) in acetonitrile under reflux conditions . This method yields products in acceptable purity and allows for easy purification through crystallization.

Antimicrobial Properties

Research indicates that compounds with oxadiazine structures exhibit antibacterial , antifungal , and antitumor activities. For instance, studies have shown that similar oxadiazine derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus through mechanisms that disrupt cellular processes .

Table 1: Biological Activity Summary

Activity TypeTarget OrganismsMechanism of Action
AntibacterialE. coli, Staphylococcus aureusInhibition of cell wall synthesis
AntifungalVarious fungal strainsDisruption of membrane integrity
AntitumorCancer cell linesInduction of apoptosis via cell cycle arrest

Insecticidal Activity

The compound has been identified as a precursor in the synthesis of agrochemicals, particularly insecticides like Thiamethoxam. Its mechanism involves interference with critical biochemical pathways in pests, leading to effective pest control . The presence of the thiazole and phenylthio groups enhances its insecticidal properties by increasing lipophilicity and facilitating penetration through biological membranes.

Neuroprotective Potential

Preliminary studies suggest that oxadiazine derivatives may also have neuroprotective effects. The structure-activity relationship (SAR) analyses indicate that modifications to the oxadiazine core can enhance selectivity for acetylcholinesterase (AChE) inhibition, making these compounds potential candidates for treating neurodegenerative diseases such as Alzheimer's.

Case Study 1: Antimicrobial Evaluation

A study published in Bionatura evaluated several oxadiazine derivatives against common pathogens. The results demonstrated significant antibacterial activity against Klebsiella pneumoniae and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating strong potential for therapeutic development .

Case Study 2: Insecticidal Efficacy

Another investigation focused on the insecticidal efficacy of a related oxadiazine compound against agricultural pests. The study found that the compound exhibited over 90% mortality in treated populations within 48 hours of exposure, showcasing its effectiveness as an insecticide .

Properties

CAS No.

192439-46-6

Molecular Formula

C14H15N5O3S2

Molecular Weight

365.4 g/mol

IUPAC Name

(NZ)-N-[3-methyl-5-[(2-phenylsulfanyl-1,3-thiazol-5-yl)methyl]-1,3,5-oxadiazinan-4-ylidene]nitramide

InChI

InChI=1S/C14H15N5O3S2/c1-17-9-22-10-18(13(17)16-19(20)21)8-12-7-15-14(24-12)23-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3/b16-13-

InChI Key

DPRKJAQMHKISEQ-SSZFMOIBSA-N

SMILES

CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)SC3=CC=CC=C3

Isomeric SMILES

CN\1COCN(/C1=N\[N+](=O)[O-])CC2=CN=C(S2)SC3=CC=CC=C3

Canonical SMILES

CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)SC3=CC=CC=C3

Key on ui other cas no.

192439-46-6

Pictograms

Environmental Hazard

Synonyms

Tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-4H-1,3,5-oxadiazin-4-imine

Origin of Product

United States

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